Product packaging for Bis(isopropyl)beryllium(Cat. No.:CAS No. 15721-33-2)

Bis(isopropyl)beryllium

Cat. No.: B102777
CAS No.: 15721-33-2
M. Wt: 95.19 g/mol
InChI Key: LFMRZLYYZXGEAG-UHFFFAOYSA-N
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Description

Bis(isopropyl)beryllium is a highly reactive organoberyllium compound with the molecular formula C6H14Be and a molecular weight of 95.1875 g/mol . This reagent belongs to a class of compounds whose chemistry is primarily of academic interest due to the significant health hazards and cost associated with beryllium and its compounds . Its research applications are found in fundamental investigations of organometallic synthesis and structure, particularly as a precursor for studying beryllium's unique coordination chemistry and bonding patterns . The high charge density of the Be²⁺ cation makes it an extremely strong Lewis acid, and its reactivity is often compared to that of aluminum, illustrating a classic diagonal relationship in the periodic table . Studies on compounds like this compound provide valuable insights into the formation of covalent Be-C bonds and the stabilization of beryllium in low-coordination number environments, which can include linear or trigonal planar geometries . WARNING: Beryllium and its compounds are classified as human carcinogens and exposure can lead to chronic beryllium disease (CBD), a life-threatening allergic disorder . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by trained professionals in a controlled laboratory setting with appropriate safety equipment and procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Be B102777 Bis(isopropyl)beryllium CAS No. 15721-33-2

Properties

CAS No.

15721-33-2

Molecular Formula

C6H14Be

Molecular Weight

95.19 g/mol

IUPAC Name

beryllium;propane

InChI

InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2

InChI Key

LFMRZLYYZXGEAG-UHFFFAOYSA-N

SMILES

[Be+2].C[CH-]C.C[CH-]C

Canonical SMILES

[Be+2].C[CH-]C.C[CH-]C

Synonyms

beryllium(+2) cation, propane

Origin of Product

United States

Synthetic Methodologies for Bis Isopropyl Beryllium and Analogous Organoberyllium Species

Halogen Exchange and Metathetical Reactions

The most common and straightforward approach to dialkyl- and diarylberyllium compounds involves the reaction of a beryllium dihalide, typically beryllium chloride (BeCl₂), with a more electropositive organometallic reagent. kvmwai.edu.in This method relies on the principle that the organic group will preferentially bond to the less electronegative beryllium atom. kvmwai.edu.in

Synthesis via Organomagnesium Reagents (Grignard Analogs)

The use of Grignard reagents (organomagnesium halides) is a well-established method for the alkylation of metal halides. researchgate.net The synthesis of bis(isopropyl)beryllium can be achieved by reacting beryllium chloride with isopropylmagnesium chloride in an ether solvent. ontosight.ai This reaction proceeds via a halogen exchange mechanism, where the isopropyl groups from the Grignard reagent displace the chloride ions from the beryllium center. ontosight.aikvmwai.edu.in

General Reaction: BeCl₂ + 2 i-PrMgCl → (i-Pr)₂Be + 2 MgCl₂

This method is a versatile route to various dialkylberyllium compounds. google.com However, a significant drawback is that the resulting organoberyllium product is often coordinated with the ether solvent, which can be difficult to remove completely. kvmwai.edu.in The presence of ether can influence the reactivity and structural properties of the final compound.

Synthesis via Organolithium Reagents

Organolithium reagents serve as powerful alternatives to Grignard reagents for the synthesis of organoberyllium compounds. libretexts.orgpsgcas.ac.in The reaction of an organolithium compound with a beryllium halide is a common metathesis reaction driven by the formation of a stable lithium halide salt. kvmwai.edu.in For the synthesis of this compound, isopropyllithium (B161069) would be reacted with beryllium chloride, typically in an ether solvent. libretexts.orgmasterorganicchemistry.com

General Reaction: BeCl₂ + 2 i-PrLi → (i-Pr)₂Be + 2 LiCl

Similar to the Grignard route, the use of etheral solvents can lead to the formation of ether adducts of the organoberyllium product. kvmwai.edu.in The choice between organomagnesium and organolithium reagents can depend on factors such as the availability of the starting materials and the desired purity of the final product. masterorganicchemistry.comwikipedia.org

Transmetallation Approaches in Organoberyllium Synthesis

Transmetallation is another key strategy for the preparation of organoberyllium compounds. libretexts.orguwimona.edu.jm This method involves the transfer of an organic group from a less electropositive metal to beryllium. A classic example is the reaction of elemental beryllium with a dialkylmercury compound, such as dimethylmercury (B1214916), at elevated temperatures to produce dimethylberyllium (B1605263) and mercury metal. psgcas.ac.inlibretexts.org

General Reaction: Be + R₂Hg → R₂Be + Hg

While this method can yield pure, ether-free organoberyllium compounds, the high toxicity of organomercury reagents makes it a less favorable option for routine synthesis. psgcas.ac.in Transmetallation from other organometallic compounds, such as those of aluminum, has also been explored. uwimona.edu.jm

Advances in the Preparation of Ether-Free Beryllium Organyls

The presence of coordinating ether solvents from Grignard or organolithium reactions can be problematic for certain applications where the pure, unsolvated organoberyllium compound is required. kvmwai.edu.inresearchgate.net The pyrolysis of di-tert-butylberyllium has been shown to produce beryllium hydride, indicating a pathway to remove organic ligands without introducing other coordinating species. thieme-connect.de The pyrolysis of diisopropylberyllium itself at 200°C yields propene and a glassy residue of isopropylberyllium hydride. researchgate.net

Recent research has focused on developing synthetic routes that avoid ether solvents altogether. researchgate.netresearchgate.net One approach involves using phosphine-solubilized beryllium halides in non-coordinating solvents. researchgate.net While this method successfully yields ether-free beryllium alkyls, it can introduce trace amounts of phosphine (B1218219) impurities. researchgate.net Another strategy involves the recrystallization of beryllium halides from non-coordinating solvents like benzene (B151609) in the presence of a solubilizing agent, which can yield unsolvated crystalline phases. acs.org

Directed Synthetic Routes for this compound

While general methods for dialkylberyllium synthesis are applicable to this compound, specific research into its directed synthesis has been documented. One notable example is the reaction of beryllium chloride with isopropylmagnesium chloride, which produced diisopropylberyllium in a 75.9% yield. google.com The decomposition of diisopropylberyllium at 200°C has been studied, leading to the formation of isopropylberyllium hydride. researchgate.net This decomposition pathway highlights the thermal reactivity of the compound.

ReactantsProductSolventYieldReference
BeCl₂, i-PrMgCl(i-Pr)₂BeEther75.9% google.com
(i-Pr)₂Bei-PrBeH-- researchgate.net

Table 1: Synthetic and Decomposition Reactions of this compound

Reactivity Profiles and Mechanistic Investigations of Bis Isopropyl Beryllium

Bis(isopropyl)beryllium as a Synthetic Precursor in Organoberyllium Chemistry

This compound, with the chemical formula [(CH₃)₂CH]₂Be, serves as a valuable precursor in the field of organoberyllium chemistry. ontosight.ai Organoberyllium compounds are typically synthesized through methods such as transmetallation or the alkylation of beryllium halides. wikipedia.orguwimona.edu.jm For instance, the reaction of beryllium chloride (BeCl₂) with organometallic reagents like isopropyl lithium or isopropyl Grignard reagents (isopropylmagnesium chloride) in an ether solvent is a common route to produce this compound. ontosight.aikvmwai.edu.ingoogle.com

Due to the electron-deficient nature of beryllium, simple dialkylberyllium compounds often exhibit polymerization. kvmwai.edu.in However, the degree of polymerization decreases with bulkier alkyl groups. kvmwai.edu.in While dimethylberyllium (B1605263) exists as a solid-state polymer with bridging methyl groups, the larger steric hindrance of the isopropyl groups in this compound leads to a lower degree of polymerization. kvmwai.edu.in This characteristic makes it a useful and reactive starting material in laboratory settings for the synthesis of other beryllium compounds. kvmwai.edu.in Its utility lies in its ability to undergo ligand exchange or metathesis reactions, where the isopropyl groups are displaced by other organic moieties, allowing for the creation of a diverse range of organoberyllium structures with tailored properties. kvmwai.edu.inontosight.ai

Unveiling Nucleophilic Reactivity at the Beryllium Center

Traditionally, the chemistry of beryllium is dominated by its role as an electrophile or Lewis acid, owing to its high charge density and small ionic radius. nih.govunifr.ch However, recent research has uncovered unprecedented nucleophilic behavior at the beryllium center, particularly in heterobimetallic complexes. This discovery challenges the conventional understanding of beryllium's reactivity.

A significant breakthrough in demonstrating beryllium's nucleophilic character came from the reaction of a beryllium-aluminyl complex, (NON)AlBeCp (where NON = 4,5-bis(2,6-diisopropylanilido)-2,7-ditert-butyl-9,9-dimethylxanthene and Cp = cyclopentadienyl), with the electrophile N,N'-diisopropylcarbodiimide. acs.orgresearchgate.net In this reaction, the carbodiimide (B86325) inserts into the Be-Al bond. acs.org Crystallographic analysis of the product, (NON)Al{(NiPr)₂C}BeCp, revealed that the beryllium atom is bonded to the central carbon atom of the former carbodiimide, forming a beryllium-diaminocarbene complex. nih.govacs.org This connectivity is consistent with a mechanism where the beryllium atom acts as the nucleophile, attacking the electrophilic carbon center of the carbodiimide. acs.orgrsc.orgnih.gov The aluminum center, in turn, acts as the electrophile, resulting in the formation of Al-N bonds. nih.govacs.org This reaction represents the first example of a low-valent beryllium compound displaying nucleophilic reactivity. acs.orgrsc.org

ReactantsElectrophileProductKey Observation
(NON)AlBeCpN,N'-diisopropylcarbodiimide(NON)Al{(NiPr)₂C}BeCpNucleophilic attack by the Beryllium center on the carbodiimide carbon. acs.orgresearchgate.net

In contrast, the corresponding beryllium-gallyl complex, (NON)GaBeCp, reacts differently with the same carbodiimide. In this case, the gallium atom acts as the nucleophile, leading to different products and highlighting the unique electronic structure of the beryllium-aluminyl system. nih.govacs.org

The unusual nucleophilic reactivity of beryllium in the beryllium-aluminyl complex is a direct consequence of its low-valent character, which arises from the unique nature of the beryllium-aluminum bond. acs.orgrsc.org Quantum Theory of Atoms in Molecules (QTAIM) calculations on the (NON)AlBeCp complex indicated the presence of a non-nuclear attractor (NNA) for the Be-Al interaction, the first such observation for a heteronuclear metal-metal bond in an isolated molecule. nih.govacs.orgresearchgate.net

This unusual electronic feature, combined with the nearly identical Pauling electronegativities of beryllium (1.57) and aluminum (1.61), results in a calculated charge distribution where the beryllium center (+1.39) is less positive than the aluminum center (+1.88). nih.govresearchgate.netnih.gov This charge distribution is counterintuitive but explains the observed reactivity. The lower positive charge on beryllium allows it to function as a nucleophilic center, a behavior previously unknown for this element. nih.govacs.org This finding suggests that by carefully designing the electronic environment, the reactivity of beryllium can be inverted from its typical electrophilic nature, opening new avenues for its application in synthesis. rsc.org

Electrophilic Nature of Beryllium Centers in Organoberyllium Compounds

Despite the novel discovery of nucleophilic beryllium, the vast majority of organoberyllium chemistry is defined by the electrophilic nature of the beryllium center. ontosight.airesearchgate.net Beryllium's position as the lightest alkaline earth metal, its small atomic radius, and relatively high electronegativity compared to its congeners contribute to the highly covalent character of Be-C bonds. unifr.chresearchgate.net The Be²⁺ ion possesses one of the highest charge densities of all metal ions, making it a potent Lewis acid. nih.govresearchgate.net

In organoberyllium compounds like this compound, the beryllium atom is electron-deficient and readily accepts electron density from Lewis bases. wikipedia.org This Lewis acidity drives the formation of adducts with donor ligands such as ethers, amines, and N-heterocyclic carbenes (NHCs). wikipedia.org The electrophilicity of beryllium is also the driving force behind its tendency to form polymeric structures with bridging alkyl groups, as seen in dimethylberyllium, in an effort to satisfy its coordination sphere. uwimona.edu.jmkvmwai.edu.in This inherent electrophilic character is fundamental to its role in catalysis and as a synthetic intermediate, where it typically interacts with electron-rich substrates. ontosight.ai

Dynamics of Ligand Exchange and Disproportionation in Solution

Organoberyllium compounds in solution are not static entities but are subject to dynamic processes, including ligand exchange and dissociation. rsc.org While detailed studies on this compound itself are sparse, investigations into related beryllium complexes provide insight into these dynamics. For example, studies on phosphine (B1218219) complexes of beryllium halides have shown that ligand exchange occurs via an interchange mechanism. rsc.org The energy required for these processes depends on the nature of the ligands and the halide. rsc.org

For dialkylberyllium compounds, the degree of association in solution is dependent on the steric bulk of the alkyl groups. kvmwai.edu.in Bis(tert-butyl)beryllium is monomeric, whereas dimethylberyllium is polymeric. uwimona.edu.jmkvmwai.edu.in this compound lies between these extremes, suggesting an equilibrium between monomeric and oligomeric species in solution. kvmwai.edu.in This implies a dynamic system where ligands (isopropyl groups) can potentially exchange between beryllium centers. Such disproportionation and ligand exchange reactions are crucial considerations in understanding the reactivity and speciation of organoberyllium reagents in a reaction mixture.

Beryllium-Mediated Activation of Carbon-Heteroatom Bonds (e.g., C-X, C-N)

Recent research has highlighted the potential of beryllium compounds to mediate the activation, and in some cases cleavage, of strong carbon-heteroatom bonds, a challenging but highly desirable transformation in chemical synthesis.

Computational studies using Density Functional Theory (DFT) have explored the ability of beryllium complexes to activate carbon-halogen (C-X, where X = F, I) bonds in phenyl halides. researchgate.netnih.gov These studies show that beryllium compounds featuring bidentate, non-innocent ligands can facilitate the oxidative addition of the C-X bond to the beryllium center. researchgate.netnih.gov The electronic flexibility of these ligands is crucial for providing the necessary electrons for the initial bond-breaking step. researchgate.netnih.gov

More direct experimental evidence exists for beryllium-mediated C-N bond activation. The reaction of certain beryllium complexes with N-heterocyclic carbenes (NHCs) can lead to the cleavage of a C-N bond within the NHC ring, resulting in a ring-opening reaction. latrobe.edu.aunih.gov This demonstrates that the beryllium center can induce significant electronic rearrangement in the ligand, leading to the scission of a typically robust bond. nih.govresearchgate.net This reactivity underscores the unique capabilities of beryllium in organometallic chemistry, extending beyond its traditional roles.

Bond Type ActivatedBeryllium SystemSubstrateKey Finding
C-X (Halogen)(CAAC)₂Be / Heterocyclic Ligands (Computational)Phenyl HalidesBidentate non-innocent ligands enable oxidative addition of the C-X bond. researchgate.netnih.gov
C-NBeryllium Hydride/Alkyl FragmentsN-Heterocyclic Carbenes (NHCs)Beryllium induces C-N bond cleavage and ring-opening of the NHC. latrobe.edu.aunih.gov

Applications of Bis Isopropyl Beryllium and Its Derivatives in Chemical Synthesis and Catalysis

Role in Homogeneous Polymerization Catalysis: Ziegler-Natta Type Systems

Ziegler-Natta catalysts, which revolutionized polymer science, traditionally consist of a transition metal halide (e.g., titanium tetrachloride) and an organometallic co-catalyst, typically an organoaluminum compound like triethylaluminum. libretexts.orgepo.org The co-catalyst activates the transition metal, creating the active site for the polymerization of olefins. libretexts.org The development of these catalysts enabled the synthesis of stereoregular, high-molecular-weight polymers such as high-density polyethylene (B3416737) (HDPE) and isotactic polypropylene (B1209903). libretexts.org

While less common than their aluminum counterparts, organoberyllium compounds have been explored as components in Ziegler-type catalytic systems. Their function is analogous to that of organoaluminum compounds, acting as alkylating agents and activators for the transition metal center. Research has indicated that organoberyllium compounds, such as (eta5-2,4-cyclopentadien-1-yl)methylberyllium, are of interest as potential initiators in polymerization reactions. ontosight.ai

A key development linking dialkylberyllium compounds to this area is the use of beryllium bis(diorganoborohydrides) as reducing components in Ziegler-type catalysts. google.com These borohydride (B1222165) complexes, which can be prepared from diorganoberyllium precursors, have shown effectiveness in catalyst systems for producing polyethylene and polypropylene when combined with transition metal halides. google.com

Table 1: Examples of Ziegler-Type Catalyst Components

Catalyst System ComponentChemical Formula/ExampleRole in PolymerizationCitation
Transition Metal Halide Titanium tetrachloride (TiCl₄)Main catalyst component, forms active site libretexts.orggoogle.com
Traditional Co-catalyst Triethylaluminum (Al(C₂H₅)₃)Activates transition metal, alkylating agent libretexts.org
Organoberyllium Analog Beryllium bis(diethylborohydride)Organometallic reducing component/co-catalyst google.com

The use of such beryllium complexes highlights the potential for fine-tuning catalyst performance and, consequently, the properties of the resulting polymers.

Utilization as Intermediates in Olefination Reactions for Higher Alkyl Beryllium Compounds

Bis(isopropyl)beryllium serves not only as a reagent itself but also as a valuable starting material for the synthesis of other organoberyllium compounds. One notable application is its use as a precursor for generating more complex, higher alkyl beryllium compounds through olefination.

A significant finding in this area involves the use of beryllium bis(diorganoborohydride) complexes, which are derived from dialkylberyllium compounds. These complexes serve as intermediates in the preparation of higher beryllium alkyls from those of lower molecular weight via olefination. google.com This process allows for the systematic construction of larger and more complex organoberyllium reagents, expanding the synthetic toolbox available to chemists.

Furthermore, dialkylberyllium compounds can be reacted with metathetical beryllium hydride to produce various alkyl beryllium hydrides. google.com These hydrides are themselves important intermediates. For instance, beryllium hydride can be used in the preparation of beryllium alkyls by olefination, demonstrating a cycle of transformations where dialkylberyllium compounds are key precursors. google.com The extent of polymerization in dialkylberyllium compounds decreases as the bulk of the alkyl group increases; for example, dimethylberyllium (B1605263) is polymeric, while di-t-butylberyllium is monomeric. vpscience.org This property makes the synthesis of specific higher alkyl beryllium compounds desirable for controlling the structure and reactivity of the final product.

Strategic Employment in Fine Chemical Synthesis as a Reactive Organometallic Reagent

The high reactivity of this compound makes it a strategic reagent in fine chemical synthesis, where the controlled formation of carbon-carbon and carbon-heteroatom bonds is paramount. Its utility stems from several key chemical properties.

Lewis Acidity: Due to the electropositive nature of beryllium, this compound is a strong Lewis acid, readily accepting electron pairs from nucleophiles. ontosight.ai This allows it to act as an electrophile, activating substrates and participating in nucleophilic substitution and addition reactions. ontosight.ai

Metathesis Reactions: The isopropyl groups on the beryllium center can be exchanged with other organic or inorganic ligands in what are known as metathesis or transmetallation reactions. ontosight.aikvmwai.edu.in This makes this compound a versatile precursor for a wide range of other beryllium derivatives. For example, it can react with various weak acids, N-donor ligands like β-diketiminates, or tris(pyrazolyl)borate to yield new, kinetically stabilized beryllium complexes. rsc.orgdur.ac.uk

C-H Activation: Research has demonstrated that this compound can facilitate C-H activation processes. This is a highly sought-after transformation in organic synthesis as it allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, providing efficient pathways to complex molecules.

Table 2: Reactivity Profile of this compound in Synthesis

Type of ReactivityDescriptionExample ApplicationCitation
Lewis Acidity Acts as an electrophile, accepting electron pairs.Activates substrates for nucleophilic attack. ontosight.ai
Ligand Metathesis Isopropyl groups are exchanged for other functional groups.Synthesis of heteroleptic beryllium complexes like [LBeR]. ontosight.airsc.org
C-H Activation Facilitates the cleavage and functionalization of C-H bonds.Construction of complex organic molecules.

These reactivity patterns underscore the strategic value of this compound as a potent reagent for constructing tailored molecules in a research setting.

Formation of Beryllium-Metal Bonds with Other Main Group Elements (e.g., Al, Zn)

A frontier in organometallic chemistry is the synthesis of compounds containing direct, stable bonds between different metal atoms. Such species are of fundamental interest for understanding chemical bonding and have potential applications in catalysis. Recent breakthroughs have shown that organoberyllium compounds are key precursors to molecules containing beryllium-metal bonds with other main group elements like aluminum and zinc.

The landmark synthesis of diberyllocene, the first stable compound featuring a beryllium-beryllium bond, was achieved by the reduction of the organoberyllium precursor beryllocene (Cp₂Be). acs.orgacs.org This novel Be(I) compound was then shown to act as a potent reducing agent, reacting with a zinc complex to form the first example of a compound with a direct beryllium-zinc bond. acs.orgacs.org

Following this, researchers have successfully synthesized and characterized stable complexes containing covalent beryllium-aluminum bonds. In one approach, the reaction of beryllocene with an anionic aluminyl ligand led to the formation of a beryllium-aluminyl complex with a Be-Al bond. acs.orgacs.orgnih.gov Quantum chemical calculations for this complex revealed an unusual electronic structure where the beryllium center, for the first time, exhibited nucleophilic reactivity. acs.orgnih.gov This discovery challenges the traditional view of beryllium's chemistry, which is typically dominated by its electrophilic nature. ontosight.aiacs.org

Table 3: Examples of Beryllium-Metal Bond Formation from Organoberyllium Precursors

PrecursorReagentResulting BondSignificanceCitation
Beryllocene (Cp₂Be)Dimeric Magnesium(I) ComplexBe-Be (in Diberyllocene)First stable compound with a Be-Be bond. acs.orgacs.org
DiberylloceneZinc ComplexBe-ZnFirst example of a stable Be-Zn bond. acs.orgacs.org
Beryllocene (Cp₂Be)Anionic Aluminyl LigandBe-AlStable Be-Al bond; first observed nucleophilic reactivity at Be. acs.orgnih.gov

These pioneering studies, which rely on organoberyllium starting materials, are paving the way for a new class of bimetallic compounds where the unique properties of beryllium can be combined with those of other metals to potentially engineer novel catalytic activities. acs.org

Emerging Research Frontiers and Methodological Advancements in Bis Isopropyl Beryllium Studies

Comparative Organometallic Chemistry with Other Alkaline Earth Elements

The chemistry of beryllium often stands in stark contrast to its heavier alkaline earth congeners (magnesium, calcium, strontium, and barium). unifr.ch This distinction is rooted in beryllium's unique properties: it is the first member of its group, possesses the highest electronegativity (1.57 on the Pauling scale), and has a significantly smaller atomic size. unifr.chwikipedia.org These factors lead to a pronounced covalent character in its bonding, whereas the heavier alkaline earth metals typically form more ionic compounds. unifr.ch

This difference is structurally evident when comparing simple dialkyl compounds. For instance, dimethylberyllium (B1605263) and dimethylmagnesium both feature a one-dimensional chain structure in the solid state, with methyl groups bridging the tetrahedrally coordinated metal centers. unifr.ch However, diethylberyllium (B3343575) does not share the same structure as diethylmagnesium, a divergence attributed to the small size of the beryllium atom. wikipedia.org Organometallic compounds of magnesium, such as the famous Grignard reagents (RMgX), are well-established as nucleophilic reagents. researchgate.net In contrast, the reactivity of organoberyllium compounds like bis(isopropyl)beryllium is shaped by the highly polarized, yet strong, Be-C bond. While the chemistry of heavier alkaline earth metals is largely governed by electrostatic and steric factors, the significant covalent nature of beryllium's bonds necessitates a more nuanced understanding of its organometallic chemistry. unifr.ch

Rational Design and Synthesis of Stabilizing Ligand Architectures (e.g., N-Heterocyclic Carbenes, Cyclic (Alkyl)(Amino)Carbenes)

A major catalyst for the resurgence in beryllium chemistry has been the application of advanced ligand systems, particularly N-heterocyclic carbenes (NHCs) and the more recently developed cyclic (alkyl)(amino)carbenes (cAACs). researchgate.netacs.org These ligands have proven exceptionally effective at stabilizing reactive main-group element centers, including beryllium. acs.org

NHCs are powerful σ-donors that can stabilize electron-deficient metal centers. illinois.edu The development of sterically bulky NHC ligands has been instrumental in isolating novel beryllium complexes. researchgate.netwikipedia.org Beryllium is known to form a variety of complexes with NHCs, which help to prevent unwanted side reactions and decomposition pathways. wikipedia.org

Cyclic (alkyl)(amino)carbenes (cAACs) represent a further evolution in carbene chemistry. wikipedia.org In a cAAC, one of the nitrogen atoms of a traditional NHC is replaced by a σ-donating quaternary carbon atom. wikipedia.orgnih.gov This modification results in a carbene that is an even stronger σ-donor and a better π-acceptor than an NHC. wikipedia.org This enhanced electronic flexibility makes cAACs particularly adept at stabilizing low-coordinate and low-valent metal centers, a property that has been exploited in beryllium chemistry. wikipedia.orgnih.gov The strong σ-donation from the cAAC ligand can saturate the beryllium center electronically, while the tunable steric bulk provides kinetic stability. wikipedia.org This has enabled the synthesis and characterization of remarkable beryllium compounds, including those with low oxidation states, which were previously inaccessible. researchgate.net

Computational Modeling for Predicting Novel Beryllium-Catalyzed Transformations

Computational chemistry has become an indispensable tool for navigating the complexities of beryllium chemistry. researchgate.netschrodinger.com Given the experimental challenges, theoretical modeling provides crucial insights into structure, bonding, and reactivity, guiding synthetic efforts and helping to predict new chemical transformations. researchgate.netresearchgate.net Advanced computational tools allow for the a priori prediction of reaction mechanisms and the rational design of catalysts. researchgate.netschrodinger.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to probe the electronic structure of beryllium complexes in detail. For example, in a recently synthesized beryllium–aluminyl complex, Atoms in Molecules (QTAIM) calculations revealed an unusual electronic structure and a charge distribution that suggested the potential for nucleophilic behavior at the beryllium center. acs.org This theoretical prediction was subsequently confirmed by experimental reactivity studies, showcasing the power of computation to uncover non-intuitive reactivity. acs.org

Furthermore, computational models are being developed to simulate catalytic cycles. rsc.orgdiva-portal.org By calculating the energy profiles of potential reaction pathways, researchers can assess the feasibility of beryllium-catalyzed transformations, such as C-H activation or polymerization, before attempting them in the lab. This synergy between theory and experiment is accelerating the exploration of beryllium's catalytic potential, moving the field from fundamental understanding toward practical applications. rsc.org

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the behavior of highly reactive organometallic species like this compound requires analytical techniques that can monitor reactions in real-time. wikipedia.org In-situ spectroscopy allows for the direct observation of transient intermediates and the elucidation of reaction mechanisms as they occur.

A cornerstone technique in this area is ⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org As beryllium-9 is the only stable isotope and is NMR-active (I = 3/2), ⁹Be NMR provides a direct probe of the metal's local coordination environment. acs.org Chemical shifts in ⁹Be NMR are sensitive to the coordination number and the nature of the ligands bound to the beryllium center, making it an invaluable tool for characterizing complexes in solution. researchgate.netacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique used for the in-situ study of beryllium complexes in solution. researchgate.net ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the identification of beryllium-containing species and their adducts. This method is particularly advantageous as it requires only minuscule amounts of material, a significant safety benefit when working with toxic beryllium compounds. researchgate.net By analyzing mixtures of beryllium salts and ligands directly from solution, researchers can rapidly screen for complex formation and study coordination equilibria. researchgate.net These specialized techniques, combined with standard methods like ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy, provide a comprehensive toolkit for monitoring the dynamic behavior of organoberyllium reactions. wikipedia.org

Overcoming Experimental Challenges in Beryllium Organometallic Research

The primary and most significant challenge in beryllium chemistry is the element's extreme toxicity. researchgate.netresearchgate.net Inhalation of beryllium dust or fumes can lead to chronic beryllium disease (CBD), a serious and incurable lung condition. researchgate.netontosight.ai This has historically limited the exploration of its chemistry, making it one of the least-investigated non-radioactive elements. researchgate.netresearchgate.net Consequently, all manipulations must be performed with stringent safety protocols, typically within specialized gloveboxes or well-ventilated fume hoods, using appropriate personal protective equipment to prevent any exposure. wikipedia.orgontosight.ai

Beyond toxicity, organoberyllium compounds are often highly reactive and pyrophoric, readily reacting with air and moisture. wikipedia.org This necessitates the use of rigorous air-free techniques, such as Schlenk lines and gloveboxes, for their synthesis and handling. wikipedia.orgacs.org

Modern methodologies are helping researchers to mitigate these challenges. The use of techniques like ESI-MS, which requires only microgram quantities of material, significantly reduces the risks associated with handling beryllium compounds. researchgate.net Furthermore, the development of stabilizing ligands, as discussed previously, not only unlocks new reactivity but also can lead to the formation of more robust and less hazardous beryllium complexes that are easier to handle and study. researchgate.net The synthesis of the first stable compound with a beryllium-beryllium bond in 2023, a goal that had eluded chemists for decades, underscores how modern synthetic and handling techniques are finally overcoming the long-standing experimental hurdles in this field. ox.ac.uk

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental results?

  • Methodological Answer : Re-examine model assumptions (e.g., solvent effects, dispersion corrections). Conduct sensitivity analyses (varying basis sets, functionals). If contradictions persist, propose testable hypotheses (e.g., unaccounted intermediates) for follow-up studies .

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